

# Commercial suppliers and purity of 2-Hydroxy-3-Trifluoromethylpyridine

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## Compound of Interest

Compound Name: 2-Hydroxy-3-Trifluoromethylpyridine

Cat. No.: B050829

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An In-Depth Technical Guide to **2-Hydroxy-3-Trifluoromethylpyridine** for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of **2-Hydroxy-3-Trifluoromethylpyridine** (CAS No. 22245-83-6), a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details its commercial availability and purity, experimental protocols for its synthesis and analysis, and its applications in modern chemistry.

## Commercial Availability and Purity

**2-Hydroxy-3-Trifluoromethylpyridine** is available from a variety of commercial suppliers, with purity levels typically suitable for research and development as well as larger-scale manufacturing. The compound is generally supplied as an off-white to white crystalline powder. [1] Below is a summary of representative suppliers and their stated purities.

Supplier	Stated Purity
Dideu Industries Group Limited	99.00%
Shaanxi Dideu New Materials Co. Ltd	99%
Shanghai Yongzeng Technology Co.,Ltd	99% min
Shandong Jihui Chemical Co., Ltd.	99%
Manchester Organics	In stock, purity not specified
Matrix Scientific	Purity: 98%
Huimeng Bio-tech (for 2-Hydroxy-6-(trifluoromethyl)pyridine)	≥ 99%
Jostrong (Tianjin) Technology Co., Ltd. (for 2-hydroxy-6-(trifluoromethyl) Pyridine)	99%

Note: This table is not exhaustive and represents a snapshot of available information.

Researchers should always request a Certificate of Analysis (CoA) for lot-specific purity data.[\[2\]](#)

## Experimental Protocols

### Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines (TFMPs) can be achieved through several routes. One common industrial method involves the chlorination and subsequent fluorination of picoline (methylpyridine).[\[3\]](#) Other methods include the construction of the pyridine ring from a trifluoromethyl-containing building block through cyclocondensation reactions.[\[4\]](#)[\[5\]](#)

#### Example Protocol: Nitration of 2-Hydroxy-3-(Trifluoromethyl)pyridine

This protocol describes a reaction using 2-Hydroxy-3-(Trifluoromethyl)pyridine as a starting material to synthesize 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, illustrating a typical electrophilic aromatic substitution on the pyridine ring.

- **Reaction Setup:** In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL) and cool the solution to -10°C.

- **Reagent Addition:** Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.
- **Reaction:** After the addition is complete, stir the reaction mixture at 40°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into ice water. Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide (NaOH) solution.
- **Extraction:** Extract the aqueous layer with ethyl acetate.
- **Washing and Drying:** Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
- **Isolation:** Concentrate the filtrate under reduced pressure to obtain the desired product, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.[6]

## Purification

Purification of the final product is critical to ensure high purity. A common method involves precipitation followed by filtration.

- **Acidification:** After a basic hydrolysis reaction to produce the hydroxypyridine, the reaction mixture is cooled and then acidified (e.g., to pH 5).[7]
- **Precipitation and Filtration:** The product precipitates out of the aqueous solution as a solid. The solid is then isolated by filtration.
- **Washing:** The filter cake is washed with cold water to remove any remaining water-soluble impurities.
- **Drying:** The purified product is dried under vacuum at a controlled temperature (e.g., 40°C) to yield the final, dry powder.[7] Recrystallization from a suitable solvent can be employed for further purification if necessary.

## Analytical Methods for Purity Determination

Ensuring the purity of **2-Hydroxy-3-Trifluoromethylpyridine** is crucial for its application in sensitive downstream processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

## High-Performance Liquid Chromatography (HPLC)

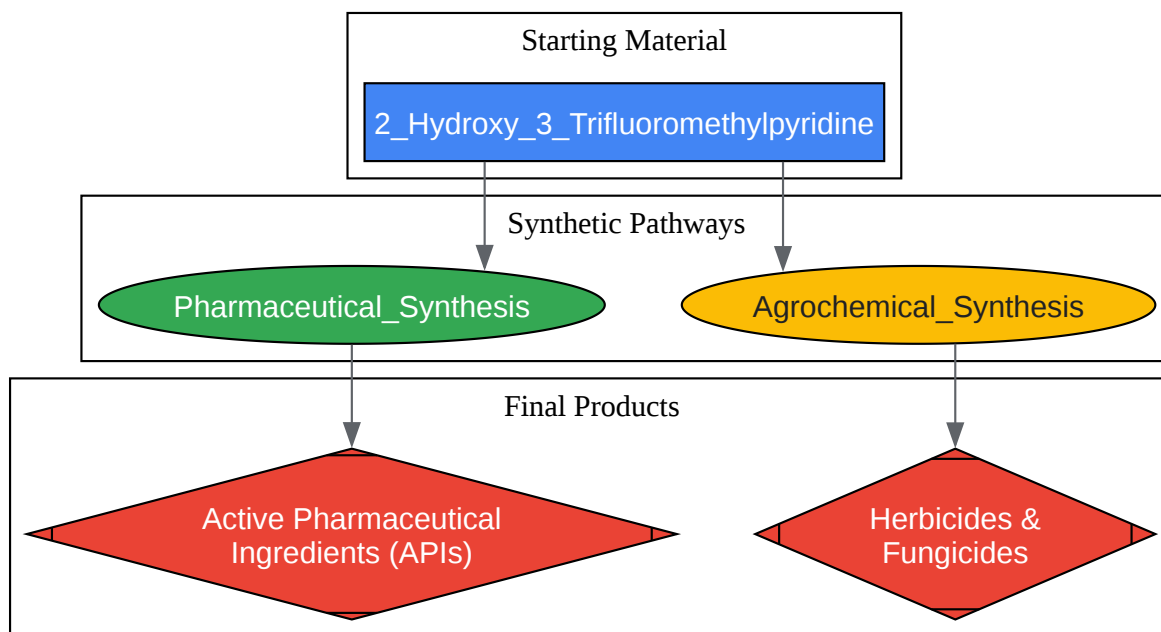
A reverse-phase HPLC (RP-HPLC) method can be developed to separate the main compound from its impurities, allowing for accurate quantification.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Mobile Phase:** A gradient of acetonitrile and water is commonly used.
- **Column:** A C18 stationary phase column.
- **Standard Preparation:** A standard solution is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent (e.g., 50:50 acetonitrile/water).
- **Sample Preparation:** The sample to be tested is prepared in the same manner as the standard solution.
- **Analysis:** The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.

Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information and help identify impurities, while Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can be used to identify unknown impurities by their mass-to-charge ratio.<sup>[8]</sup>

## Applications and Logical Relationships

2-Hydroxy-3-(trifluoromethyl)pyridine is a versatile intermediate in organic synthesis. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, making it a valuable moiety in drug design.<sup>[9]</sup> It serves as a crucial building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, it is a reactant in the synthesis of Pyrido[2,3-b]pyrazine, which acts as a TRPV1 antagonist.

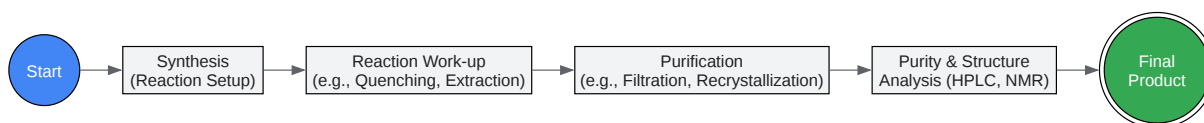


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Caption: Role as a chemical intermediate.

## General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a chemical intermediate like **2-Hydroxy-3-Trifluoromethylpyridine**.



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Caption: General experimental workflow.

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